molecular formula C18H32N2 B5773298 N-(2-adamantyl)-1-propylpiperidin-4-amine

N-(2-adamantyl)-1-propylpiperidin-4-amine

Cat. No.: B5773298
M. Wt: 276.5 g/mol
InChI Key: OSTFEBZJTSDZPP-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-1-propylpiperidin-4-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high stability and unique properties. The incorporation of the adamantyl group into various chemical structures has led to the development of compounds with significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-propylpiperidin-4-amine typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the catalytic dehydrogenation of adamantane or its alkylated derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-propylpiperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of adamantyl ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(2-adamantyl)-1-propylpiperidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, adamantane derivatives are known to inhibit the reuptake of dopamine, leading to increased dopamine levels in the synapse. This dopaminergic activity contributes to their analgesic and antiparkinsonian effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-adamantyl)-1-propylpiperidin-4-amine include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the propylpiperidin-4-amine moiety.

Properties

IUPAC Name

N-(2-adamantyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-2-5-20-6-3-17(4-7-20)19-18-15-9-13-8-14(11-15)12-16(18)10-13/h13-19H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTFEBZJTSDZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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